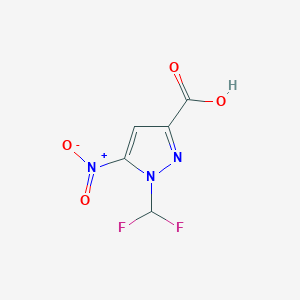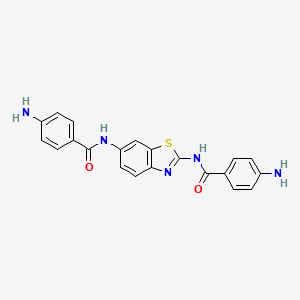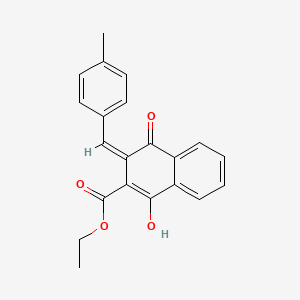![molecular formula C10H16N2O2S B10908474 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B10908474.png)
1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one typically involves the reaction of 3-methoxypropylamine with 4-methylthiazol-5-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high throughput. The reaction parameters are carefully monitored and controlled to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives, such as:
4-Methylthiazole: A simpler thiazole derivative with similar chemical properties but lacking the amino and methoxypropyl groups.
2-Aminothiazole: Another thiazole derivative with an amino group at the 2-position, used in various chemical and biological applications.
The uniqueness of 1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-[2-(3-methoxypropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C10H16N2O2S/c1-7-9(8(2)13)15-10(12-7)11-5-4-6-14-3/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
SYRNPVKZQYRIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCCCOC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10908396.png)
![5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10908398.png)

![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908413.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B10908419.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908422.png)
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908426.png)

![2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-4-bromophenol](/img/structure/B10908441.png)
![4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10908444.png)
![3-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10908452.png)
![N'~1~,N'~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide](/img/structure/B10908454.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10908470.png)
